3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including cardiovascular and hypertensive effects . The structure of this compound consists of a pyridine ring fused with a thiadiazine ring, which is further substituted with two methyl groups at positions 3 and 4.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers .
Biochemical Pathways
The opening of ATP-sensitive potassium channels can affect several biochemical pathways. For instance, in pancreatic B-cells, these channels have been shown to mediate glucose-induced insulin secretion . In vascular tissue, the ATP-sensitive potassium channels play an important role in controlling muscle tone and contractility .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit insulin release as a result of their action .
Biochemical Analysis
Biochemical Properties
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been found to interact with several enzymes and proteins. For instance, it has been screened as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can be beneficial in managing complications of diabetes .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to inhibit the growth of certain cell lines . Furthermore, it has been reported to have significant inhibitory effects on PI3Kδ, a class of enzymes involved in cellular functions such as cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits decreased PI3Kδ inhibitory potency over time, but maintains high selectivity over other PI3K isoforms .
Metabolic Pathways
Given its inhibitory effects on aldose reductase and PI3Kδ, it can be inferred that it may influence the polyol pathway and the PI3K/AKT/mTOR signaling pathway .
Subcellular Localization
Given its inhibitory effects on PI3Kδ, it may be localized in the cytoplasm where the PI3K/AKT/mTOR signaling pathway primarily operates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridothiadiazine derivatives.
Scientific Research Applications
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its cardiovascular and hypertensive effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxides: Known for similar cardiovascular effects.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxides: Studied as PI3Kδ inhibitors.
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazines: Investigated for HIV-1 inhibition.
Uniqueness
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and its ability to act as an ATP-sensitive potassium channel opener. This sets it apart from other similar compounds that may have different substitution patterns or target different molecular pathways.
Properties
IUPAC Name |
3,4-dimethylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-6-10-14(12,13)7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHSEIJVQHIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1C)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990901 | |
Record name | 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70661-85-7 | |
Record name | 4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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